molecular formula C17H22N6O2 B2765619 N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 673443-68-0

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B2765619
CAS No.: 673443-68-0
M. Wt: 342.403
InChI Key: IDVPFWVFONNSBN-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with nitro, piperidinyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the piperidinyl substituent. The final step involves the coupling of the 3,4-dimethylphenyl group to the pyrimidine ring.

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

    Coupling with 3,4-Dimethylphenyl Group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the dimethylphenyl group to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

    Reduction: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

    Substitution: The piperidinyl and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, tin(II) chloride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce nitroso compounds.

Scientific Research Applications

Chemistry

In chemistry, N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group, for example, might participate in redox reactions, while the piperidinyl and dimethylphenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3,4-dimethylphenyl)-1-methyl-N6-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(3,4-dimethylphenyl)-5-nitro-2-(morpholin-4-yl)pyrimidine-4,6-diamine

Uniqueness

Compared to similar compounds, N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, for instance, might enhance its solubility and bioavailability, while the nitro group could be crucial for its biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-11-6-7-13(10-12(11)2)19-16-14(23(24)25)15(18)20-17(21-16)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVPFWVFONNSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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